

Applications of 4-Bromo-2-methoxypyridine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **4-Bromo-2-methoxypyridine**

Cat. No.: **B021118**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a methoxy group that influences the electronic properties of the pyridine ring, make it a valuable synthon for the construction of a diverse array of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of **4-Bromo-2-methoxypyridine** in the synthesis of key classes of bioactive compounds, including anticancer agents and potential therapeutics for neurodegenerative diseases.

Core Applications

The strategic importance of **4-Bromo-2-methoxypyridine** in drug discovery lies in its utility as a key intermediate for the synthesis of:

- Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: These fused heterocyclic systems are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

- Sorafenib Analogues: As a multi-kinase inhibitor, sorafenib is an established anticancer drug. **4-Bromo-2-methoxypyridine** serves as a crucial starting material for the synthesis of novel analogues with potential for improved efficacy and selectivity.
- γ -Secretase Modulators (GSMs): In the pursuit of treatments for Alzheimer's disease, GSMs that can allosterically modulate the activity of γ -secretase to reduce the production of amyloid- β (A β 42) are of great interest. **4-Bromo-2-methoxypyridine** derivatives are key components in the synthesis of potent GSMs.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for representative compounds synthesized using **4-Bromo-2-methoxypyridine** or its close derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (μ M) | Reference |
|------------------|----------------------|-------------------|-----------|
| I-11 | NCI-H358 (KRAS G12C) | Potent Inhibition | [2] |
| Compound 6 | A375 (Melanoma) | 9.7 | [3] |
| WM115 (Melanoma) | 15.2 | [3] | |
| HeLa (Cervical) | 20.1 | [3] | |
| Compound 12b | Hep-2 | 11 | [4] |
| HepG2 | 13 | [4] | |
| MCF-7 | 11 | [4] | |
| A375 | 11 | [4] | |
| IP-5 | HCC1937 (Breast) | 45 | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5] |

Table 2: VEGFR-2 Inhibitory Activity of Sorafenib Analogues

| Compound ID | VEGFR-2 IC ₅₀ (nM) | Reference |
|--------------|-------------------------------|-----------|
| Sorafenib | 3.12 - 90 | [1][6] |
| Compound 23j | 3.7 | [1] |
| Compound 23l | 5.8 | [1] |
| Compound 23a | 7.1 | [1] |
| Compound 23n | 7.4 | [1] |
| Compound 11 | 190 | [7] |

Table 3: Activity of γ -Secretase Modulators (GSMs)

| Compound ID | A β 42 Inhibition IC ₅₀ (nM) | Reference |
|-------------|---|-----------|
| GSM-1 | 100 | [8] |
| Compound 9 | 10 | [8] |
| Compound 2 | 4.1 | [9] |
| Compound 3 | 5.3 | [9] |
| BPN-15606 | 7 | [10] |

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines

This protocol describes a one-pot synthesis from acetophenone and 2-aminopyridine. **4-Bromo-2-methoxypyridine** can be converted to the corresponding 2-aminopyridine derivative for use in this reaction.

Materials:

- Substituted Acetophenone (2 mmol)

- [Bmim]Br₃ (2 mmol)
- 2-Aminopyridine derivative (2.4 mmol)
- Sodium Carbonate (Na₂CO₃) (1.1 mmol)

Procedure:

- In a round-bottom flask, combine the substituted acetophenone, [Bmim]Br₃, the 2-aminopyridine derivative, and sodium carbonate.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, purify the product by column chromatography to yield the corresponding 2-phenylimidazo[1,2-a]pyridine.[11]

Synthesis of Sorafenib Analogues via Suzuki Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of **4-Bromo-2-methoxypyridine**

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a key step in the synthesis of many sorafenib analogues.

Materials:

- **4-Bromo-2-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask, add **4-Bromo-2-methoxypyridine**, the arylboronic acid, palladium catalyst, and base.
- Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-120 °C with vigorous stirring.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[12\]](#)

Synthesis of γ -Secretase Modulators

Protocol 3: Synthesis of a Key Intermediate for Methoxypyridine-Derived GSMS

This protocol describes the initial steps in the synthesis of a key intermediate, starting from a substituted aminopyridine which can be derived from **4-bromo-2-methoxypyridine**.

Materials:

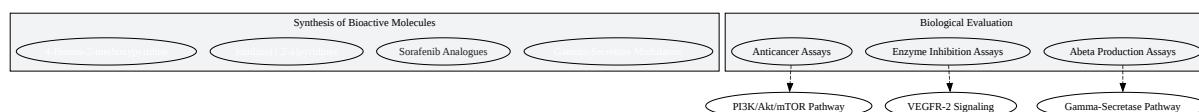
- 6-Bromo-2-methoxy-3-aminopyridine (1 equiv)
- Acetic anhydride (excess)
- Formic acid (excess)
- Chloroacetone (1.1 equiv)

- Potassium carbonate (2 equiv)
- Dimethylformamide (DMF)
- Ammonium acetate (excess)
- Acetic acid

Procedure:

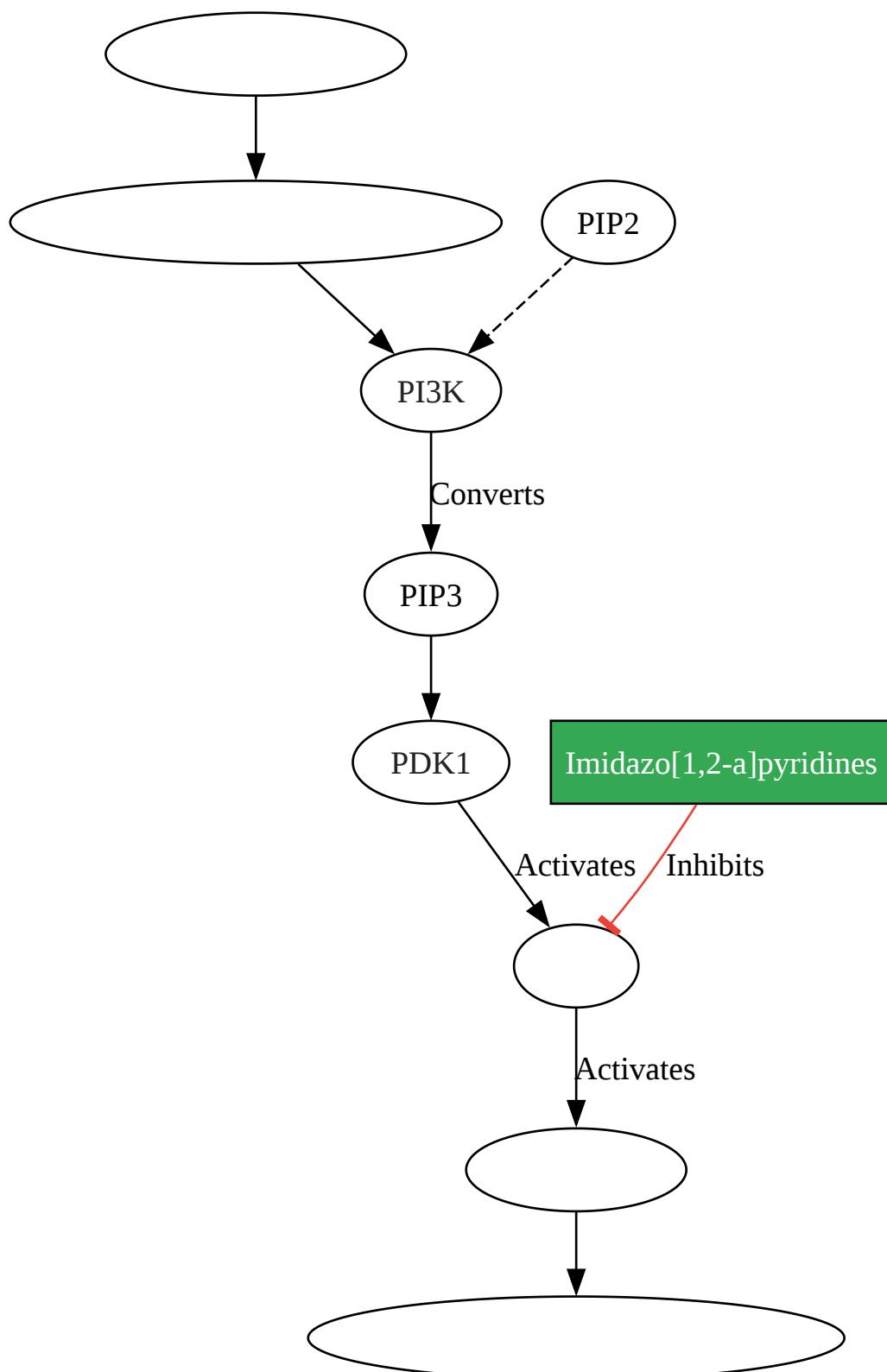
- N-formylation: To a solution of 6-bromo-2-methoxy-3-aminopyridine in a suitable solvent, add acetic anhydride and formic acid to generate the formamide derivative *in situ*.[\[1\]](#)
- N-alkylation: React the resulting formamide with chloroacetone in the presence of potassium carbonate in DMF to yield the N-(2-oxopropyl)formamide derivative.
- Cyclization: Heat the N-(2-oxopropyl)formamide derivative with ammonium acetate in acetic acid to construct the imidazole ring, affording the 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine intermediate.[\[1\]](#) This intermediate can then be further elaborated to the final GSM structure.

Signaling Pathways and Experimental Workflows

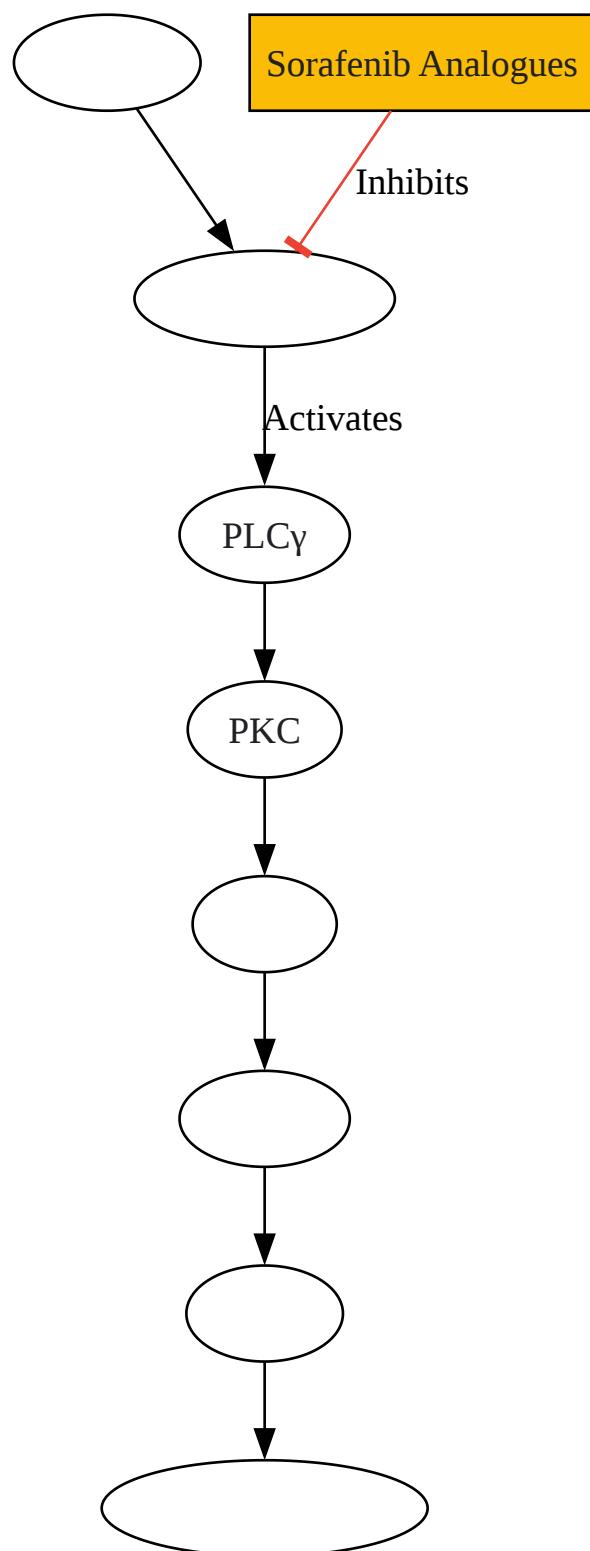


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Caption: Synthetic workflow from **4-Bromo-2-methoxypyridine**.

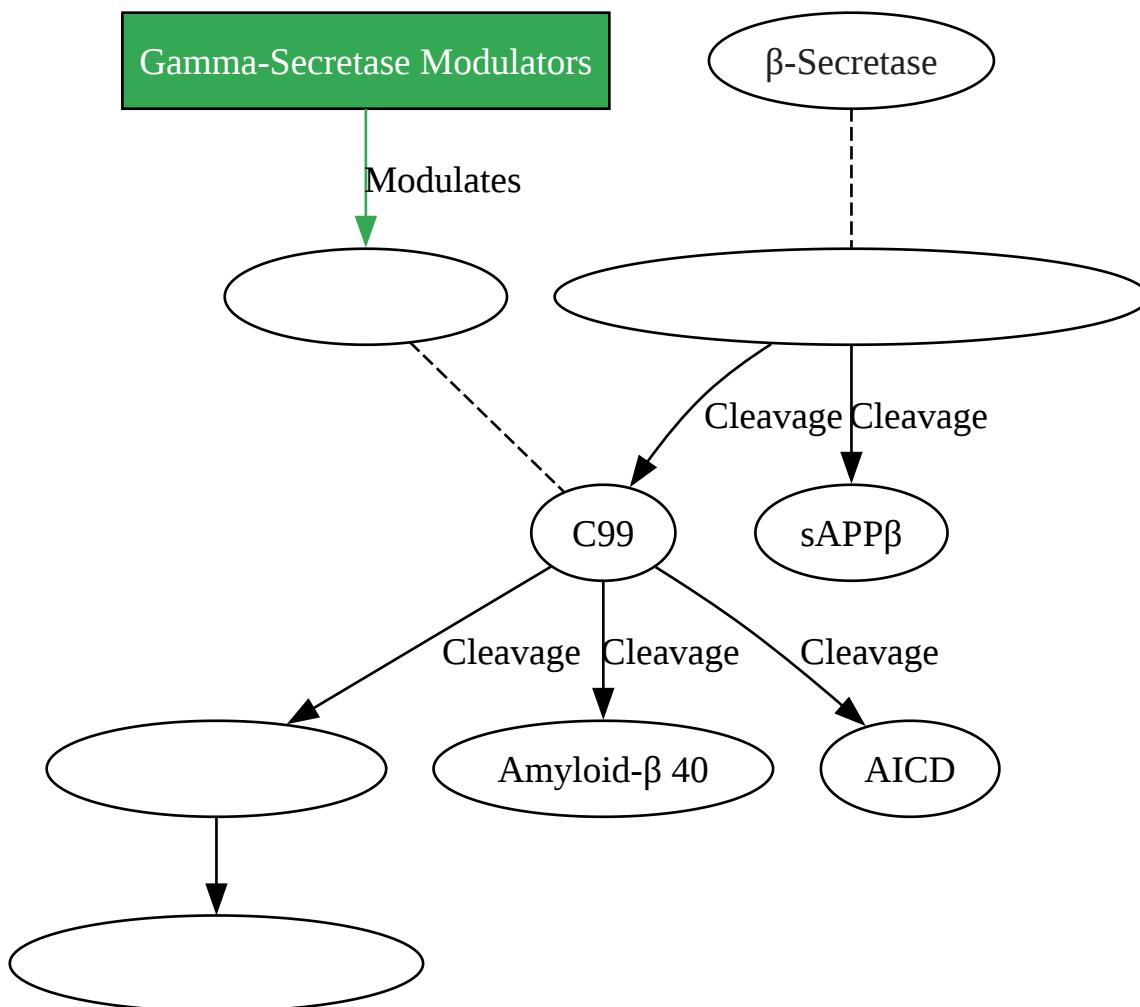
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Caption: Imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.



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Caption: Sorafenib analogues inhibit VEGFR-2 signaling.



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Caption: Gamma-secretase modulators alter A β production.

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